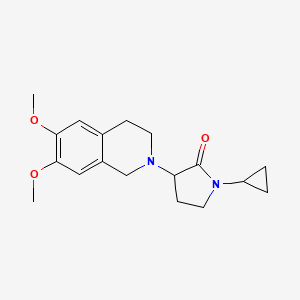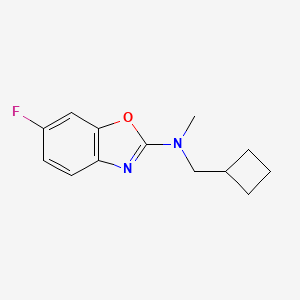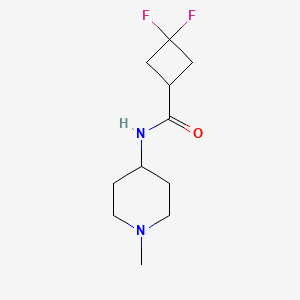![molecular formula C9H10N4 B12232597 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine](/img/structure/B12232597.png)
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications . The structure of this compound consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine typically involves the cycloaddition of pyrazole derivatives with suitable reagents. One common method includes the condensation of aminopyrazole with a β-ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of diverse derivatives . Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines with potential biological activities .
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it serves as a scaffold for designing enzyme inhibitors and receptor modulators . In medicine, it has shown potential as an antitumor agent and is being explored for its therapeutic properties . Additionally, it finds applications in the industry as a component in the development of advanced materials with unique photophysical properties .
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine involves its interaction with specific molecular targets and pathways. It acts by inhibiting key enzymes or receptors involved in disease processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting therapeutic effects . The pathways involved often include signaling cascades related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine can be compared with other similar compounds such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups . The unique structural features of this compound, such as the azetidine ring, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10N4/c1-5-12(6-1)8-3-7-13-9(11-8)2-4-10-13/h2-4,7H,1,5-6H2 |
InChI Key |
GNJNGRQLJXSTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12232520.png)

![1-(2-Methoxypyridin-4-yl)-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B12232540.png)

![4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12232550.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12232562.png)

![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12232577.png)

![butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B12232590.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12232592.png)
![4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12232596.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232598.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12232603.png)
